9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene
Overview
Description
“9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene” is a chemical compound with the CAS Number: 898756-44-0 . Its IUPAC name is 3- (1,3-dioxan-2-yl)-1- (9-phenanthryl)-1-propanone . The molecular weight of this compound is 320.39 .
Molecular Structure Analysis
The InChI code for “9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene” is 1S/C21H20O3/c22-20 (10-11-21-23-12-5-13-24-21)19-14-15-6-1-2-7-16 (15)17-8-3-4-9-18 (17)19/h1-4,6-9,14,21H,5,10-13H2 . This code represents the molecular structure of the compound.Scientific Research Applications
Photochemical Reactions
Phenanthrene derivatives like 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene are involved in various photochemical reactions. For instance, E-1-(9-Phenanthryl)-2-nitroprop-1-ene, a related compound, demonstrates reactivity under irradiation or sensitization, leading to the formation of phenanthrene-9-carboxaldehyde and other products. Such reactions are essential in understanding the mechanisms of product formation in organic chemistry (Crosby, Salisbury, & Wood, 1978).
Atmospheric Reactions and Environmental Impact
Phenanthrene and its derivatives undergo atmospheric reactions that are significant from an environmental perspective. For example, phenanthrene's reaction with atmospheric radicals results in various products, some of which have mutagenic and carcinogenic properties. Understanding these reactions helps in assessing the environmental and health risks associated with polycyclic aromatic hydrocarbons (Zhao, Shi, Xu, Zhang, & Wang, 2017).
Synthesis of Functionalized Derivatives
Functionalized 9-amino-10-arylphenanthrene derivatives can be synthesized through a catalyst-free cascade reaction involving arylboronic acids and aldehydes. These derivatives have potential applications in material science and pharmaceutical research (Liu, Chen, Wang, Liu, Liu, & Dai, 2018).
Biodegradation and Environmental Remediation
The biodegradation of phenanthrene by certain fungi, like Phomopsis liquidambari, illustrates the potential for using biological methods to remediate environments contaminated with polycyclic aromatic hydrocarbons. This approach is promising for reducing the environmental impact of these compounds (Fu, Xu, Sun, Hu, Cao, Dai, & Jia, 2018).
Analytical Chemistry Applications
Phenanthrene derivatives can be used in analytical chemistry, such as in the development of fluorescence probes for detecting trace elements like palladium. This application is significant in environmental monitoring and industrial process control (Jun, Jun, Xiaomei, Zezhong, Feng, & Feng, 2016).
properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-phenanthren-9-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c22-20(10-11-21-23-12-5-13-24-21)19-14-15-6-1-2-7-16(15)17-8-3-4-9-18(17)19/h1-4,6-9,14,21H,5,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOFECLBAMKMOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646034 | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(phenanthren-9-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene | |
CAS RN |
898756-44-0 | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(9-phenanthrenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(phenanthren-9-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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